
Diethyl (4-chlorobutanoyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (4-chlorobutanoyl)propanedioate is an organic compound that belongs to the class of malonic esters. These compounds are characterized by the presence of two ester groups attached to a central carbon atom. This compound is particularly interesting due to its unique structure, which includes a chlorinated butanoyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (4-chlorobutanoyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with 4-chlorobutanoyl chloride. The reaction typically involves the use of a strong base, such as sodium ethoxide, to generate the enolate ion of diethyl propanedioate. This enolate ion then reacts with 4-chlorobutanoyl chloride to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-chlorobutanoyl)propanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the butanoyl group can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.
Decarboxylation: Upon heating, the compound can lose carbon dioxide to form a substituted monocarboxylic acid.
Common Reagents and Conditions
Sodium Ethoxide: Used to generate the enolate ion.
Hydrochloric Acid: Used in hydrolysis reactions.
Heat: Applied in decarboxylation reactions.
Major Products Formed
Substituted Malonic Esters: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis.
Substituted Monocarboxylic Acids: Formed through decarboxylation.
Scientific Research Applications
Diethyl (4-chlorobutanoyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of diethyl (4-chlorobutanoyl)propanedioate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various chemical reactions, such as alkylation and substitution. The presence of the chlorinated butanoyl group adds to the compound’s reactivity, allowing it to interact with a wide range of molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler malonic ester without the chlorinated butanoyl group.
Diethyl Acetamidomalonate: Contains an acetamido group instead of a chlorinated butanoyl group.
Diethyl Bromomalonate: Contains a bromine atom instead of a chlorine atom.
Uniqueness
Diethyl (4-chlorobutanoyl)propanedioate is unique due to the presence of the chlorinated butanoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications.
Properties
CAS No. |
54362-88-8 |
|---|---|
Molecular Formula |
C11H17ClO5 |
Molecular Weight |
264.70 g/mol |
IUPAC Name |
diethyl 2-(4-chlorobutanoyl)propanedioate |
InChI |
InChI=1S/C11H17ClO5/c1-3-16-10(14)9(11(15)17-4-2)8(13)6-5-7-12/h9H,3-7H2,1-2H3 |
InChI Key |
ZUILOBMUFIJTBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)CCCCl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


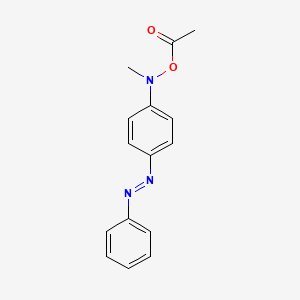
![3-[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-amine](/img/structure/B14630570.png)
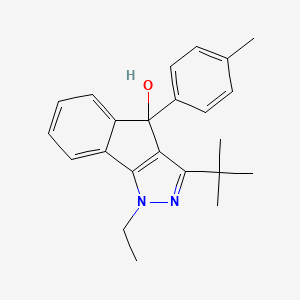
![N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630589.png)
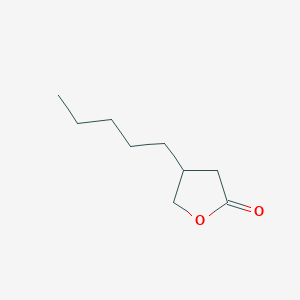
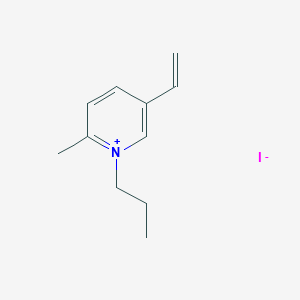
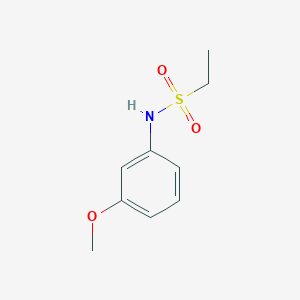
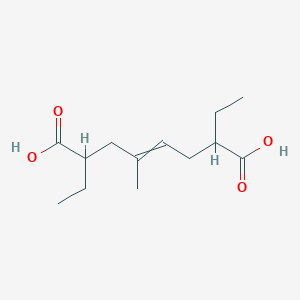
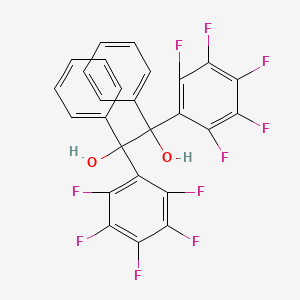
![2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole](/img/structure/B14630605.png)
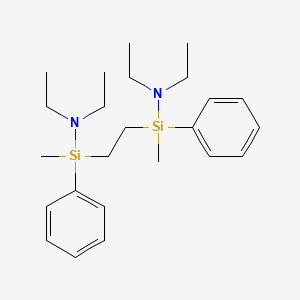
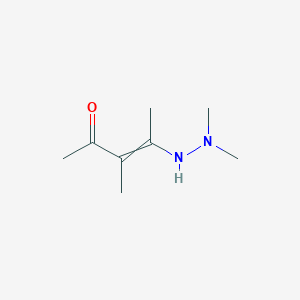
![[Butoxy(oxido)phosphoryl] phosphate](/img/structure/B14630628.png)

